4-Chloro-2,5-difluorobenzonitrile

Nucleophilic Aromatic Substitution Sequential Functionalization Halogen Leaving Group

Generic halogenated benzonitrile intermediates introduce inconsistent regioselectivity in multi-step synthesis. 4-Chloro-2,5-difluorobenzonitrile (CAS 135748-35-5) resolves this: the 4-Cl is selectively displaced in a first SNAr step, while 2- and 5-F undergo subsequent functionalization under forcing conditions, eliminating protection/deprotection. Validated in amidino urea antimalarial synthesis and Ni-mediated C-CN bond cleavage. ≥97% purity; ambient shipping; global stock.

Molecular Formula C7H2ClF2N
Molecular Weight 173.55 g/mol
CAS No. 135748-35-5
Cat. No. B151217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-difluorobenzonitrile
CAS135748-35-5
Molecular FormulaC7H2ClF2N
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)F)C#N
InChIInChI=1S/C7H2ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
InChIKeyOMVDTUXOHXQKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,5-difluorobenzonitrile: Halogenated Benzonitrile Intermediate


4-Chloro-2,5-difluorobenzonitrile (CAS 135748-35-5) is a halogenated benzonitrile derivative with the molecular formula C₇H₂ClF₂N and molecular weight 173.55 g/mol . The compound is characterized by a benzene ring substituted with a chlorine atom at the 4-position, two fluorine atoms at the 2- and 5-positions, and a nitrile functional group . This specific substitution pattern combines the electron-withdrawing effects of halogens with a cyano group, making the compound particularly suitable for nucleophilic aromatic substitution (S_NAr) reactions . The compound is primarily employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals [1].

Why This Compound Cannot Be Interchanged with Analogs


Generic substitution of halogenated benzonitrile intermediates is scientifically unsound due to fundamental differences in reaction kinetics and regioselectivity driven by halogen identity and substitution pattern. The chlorine atom at the 4-position of 4-chloro-2,5-difluorobenzonitrile serves as a chemically orthogonal handle relative to the fluorine atoms at the 2- and 5-positions, enabling sequential functionalization strategies that are not feasible with analogs such as 2,4,5-trifluorobenzonitrile (where all halogens are fluorine) or 4-bromo-2,5-difluorobenzonitrile (where bromine alters leaving group ability) . The nitrile group acts as a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic attack while simultaneously providing a site for further transformation to amides, amines, or carboxylic acids . The precise substitution pattern of 4-chloro-2,5-difluorobenzonitrile is not interchangeable because the relative positioning of halogens and the nitrile group dictates both the electronics and sterics of subsequent coupling reactions, directly impacting yield, purity, and regiochemical outcome in downstream synthetic sequences .

Quantitative Differentiation Evidence vs. Analogs


Orthogonal Leaving Group for Sequential S_NAr Functionalization

The differential leaving group ability of chlorine versus fluorine in 4-chloro-2,5-difluorobenzonitrile enables controlled sequential S_NAr reactions. The chlorine at the 4-position is significantly more susceptible to nucleophilic displacement than the fluorine atoms at the 2- and 5-positions, allowing selective mono-substitution without affecting the fluorinated positions [1]. In contrast, 2,4,5-trifluorobenzonitrile (CAS 98349-22-5) contains only fluorine substituents, which exhibit similar leaving group tendencies and cannot be differentiated for sequential functionalization .

Nucleophilic Aromatic Substitution Sequential Functionalization Halogen Leaving Group

Precursor for Antimalarial Amidino Urea Derivatives

4-Chloro-2,5-difluorobenzonitrile has been specifically documented as a precursor in the synthesis of amidino urea compounds that have demonstrated antimalarial activity . This established synthetic route uses the compound's specific substitution pattern to construct the amidino urea pharmacophore .

Antimalarial Drug Discovery Amidino Urea Synthesis Medicinal Chemistry

Ortho-Fluoro Activation Effect in C-CN Bond Cleavage

The presence of fluorine atoms ortho to the nitrile group in 4-chloro-2,5-difluorobenzonitrile activates the aromatic ring toward nucleophilic attack through the ortho-fluoro effect, which enhances C-CN bond activation compared to non-fluorinated benzonitriles [1]. DFT calculations have demonstrated that fluorinated benzonitriles exhibit enhanced reactivity with transition metal fragments relative to methyl or trifluoromethyl substituted analogs [2].

Ortho-Fluoro Effect C-CN Bond Activation Aromatic Reactivity

Commercial Purity and Procurement Benchmarks

4-Chloro-2,5-difluorobenzonitrile is commercially available from multiple suppliers with standardized purity specifications ranging from 95% to 98% (minimum, by GC) [1]. Production scale options include gram to kilogram quantities, with storage conditions specified as sealed, dry, room temperature .

Procurement Specification Purity Analysis Commercial Availability

Optimal Application Scenarios


Sequential Functionalization for Complex Heterocycles

Research programs requiring stepwise installation of two distinct substituents on a benzonitrile scaffold benefit from the orthogonal leaving group capabilities of 4-chloro-2,5-difluorobenzonitrile. The chlorine at the 4-position can be selectively displaced in a first S_NAr step, followed by subsequent functionalization at the 2- or 5-fluorine positions under more forcing conditions or with different nucleophiles [1]. This sequential approach reduces the number of protection/deprotection steps compared to using symmetrically substituted analogs.

Synthesis of Antimalarial Amidino Urea Pharmacophores

Medicinal chemistry teams developing amidino urea-based antimalarial agents can leverage the established precedent of 4-chloro-2,5-difluorobenzonitrile as a precursor in this specific synthetic route [1]. The compound's substitution pattern has been validated in the construction of the amidino urea moiety, offering a literature-supported starting point that minimizes route-scouting time [2].

C-CN Bond Activation with Transition Metals

The ortho-fluoro substitution pattern of 4-chloro-2,5-difluorobenzonitrile activates the C-CN bond toward transition metal-mediated cleavage, making it a suitable substrate for investigations of C-CN bond functionalization methodology [1]. The compound serves as a representative member of the fluorinated benzonitrile class that computational studies have shown to exhibit enhanced reactivity with [Ni(dmpe)] fragments compared to non-fluorinated benzonitriles [2].

Agrochemical Intermediate with Halogenated Benzonitrile Core

Agrochemical discovery programs seeking to incorporate halogenated benzonitrile cores into herbicides, fungicides, or insecticides can utilize 4-chloro-2,5-difluorobenzonitrile as a versatile building block [1]. The compound's participation in electrophilic aromatic substitution reactions enables further diversification of the aromatic ring [2].

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